molecular formula C27H30O10 B191561 Baohuoside I CAS No. 113558-15-9

Baohuoside I

Cat. No.: B191561
CAS No.: 113558-15-9
M. Wt: 514.5 g/mol
InChI Key: NGMYNFJANBHLKA-LVKFHIPRSA-N
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Mechanism of Action

Target of Action

Baohuoside I, a flavonoid isolated from Epimedium koreanum Nakai, has been identified to interact with several targets. It acts as an inhibitor of CXCR4 , downregulating CXCR4 expression . It also targets the G protein-coupled estrogen receptor (GPER) , the peroxisome proliferator–activated receptor γ (PPARγ) , and the farnesoid X receptor (FXR) . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and metabolic regulation.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the proliferation of various cancer cells , induce apoptosis , and suppress tumor angiogenesis . It also inhibits osteoclast differentiation and protects against bone loss .

Biochemical Analysis

Biochemical Properties

Baohuoside I interacts with several enzymes and proteins. It acts as an inhibitor of CXCR4, a chemokine receptor, and downregulates CXCR4 expression . It also exhibits strong inhibition against the α-glucosidase enzyme .

Cellular Effects

This compound induces apoptosis in cells . It also protects PC12 rat adrenal cells from hydrogen peroxide-induced death when used at a concentration of 25 μM . Furthermore, it inhibits the proliferation of several cancer cell lines, including HeLa human cervical, MM96E human melanoma, HL-60 human leukemia, and L1210 mouse leukemia cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits human recombinant phosphodiesterase 5A1 (PDE5A1; IC 50 = 0.16 μM) in a cell-free assay . It also binds to and inhibits CXCR4, a chemokine receptor, thereby downregulating its expression .

Temporal Effects in Laboratory Settings

It has been shown to induce apoptosis in cells , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease hippocampal neuronal death and improve performance in the Morris water maze in a rat model of neurodegeneration induced by streptozotocin (STZ) when administered at a dose of 10 mg/kg per day . It also increases intracavernous pressure (ICP) in response to electrical stimulation of the cavernous nerve in an STZ-induced diabetic mouse model of erectile dysfunction .

Metabolic Pathways

It is known to interact with the enzyme α-glucosidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baohuoside I can be synthesized through the hydrolysis of icariin, another flavonoid found in Epimedium. The hydrolysis is typically carried out using enzymes such as β-glucosidase and α-l-rhamnosidase . The reaction conditions include a temperature of 50°C, a pH of 5.2, and a reaction time of 48 hours .

Industrial Production Methods: Industrial production of this compound involves the biotransformation of Epimedium Folium flavonoids using recombinant enzymes. For instance, the enzyme AmRha can hydrolyze the α-1,2-rhamnoside bond in epimedin C to produce icariin, which is then further hydrolyzed to this compound .

Chemical Reactions Analysis

Types of Reactions: Baohuoside I undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

    Hydrolysis: Enzymes such as β-glucosidase and α-l-rhamnosidase are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products: The primary product of hydrolysis is this compound itself, while oxidation and reduction reactions can yield various derivatives depending on the specific conditions and reagents used .

Scientific Research Applications

Baohuoside I has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYNFJANBHLKA-LVKFHIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150457
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113558-15-9
Record name Icariside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113558-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baohuoside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Baohuoside I exhibits its anti-tumor activity through various mechanisms depending on the cancer type.

  • Inhibiting Autophagy: In ovarian cancer cells, this compound downregulates the Hypoxia-inducible factor 1-alpha (HIF-1α)/Autophagy-related 5 (ATG5) axis, thereby suppressing autophagy and enhancing sensitivity to cisplatin. []
  • mTOR Signaling Pathway: In glioma and pancreatic cancer cells, this compound has been shown to inhibit the mTOR/S6K1 signaling pathway, leading to apoptosis. [, ]
  • PPARγ/VEGF Signaling Pathway: In multiple myeloma, this compound inhibits angiogenesis by activating Peroxisome proliferator-activated receptor gamma (PPARγ), which then suppresses Vascular endothelial growth factor (VEGF) transcription. []

ANone: While the provided research papers don't delve into the detailed spectroscopic data, this compound is a prenylated flavonol glycoside. It's characterized by a rhamnose moiety attached to the 3-OH position of the prenylated flavonol, Icariside II.

    • Formulation Challenges: this compound has poor solubility in both water and organic solvents, limiting its bioavailability. []
    • Stability Studies: Studies on processed Herba Epimedii, the source of this compound, suggest that it remains stable under specific processing and storage conditions. []

    ANone: The provided research primarily focuses on the therapeutic potential of this compound. There's no mention of catalytic properties or applications associated with this compound.

    A: Yes, molecular docking simulations were employed to study the interaction between this compound and CYP3A4, a key enzyme involved in drug metabolism. The simulation revealed that this compound binds closer to the active site of CYP3A4 than Tofacitinib, potentially explaining the observed drug-drug interactions. []

    ANone: While specific SAR studies are not detailed in the provided research, it's evident that the presence of the rhamnose moiety at the 3-OH position plays a crucial role in the biological activity of this compound.

    • Comparison with Icariin: Icariin, a precursor to this compound, has a different glycosylation pattern and exhibits different pharmacokinetic properties. [, ]
    • Enzymatic Conversion: The enzymatic conversion of Icariin to this compound using cellulase highlights the importance of the specific glycosylation pattern for its activity. [, ]

    ANone: this compound presents challenges in terms of its formulation due to poor solubility and bioavailability.

    • Encapsulation Techniques: Researchers have explored various strategies to enhance its solubility and bioavailability, including:
      • Mixed Micelles: Incorporation into mixed micelles composed of phospholipids, Solutol HS 15, and D-α-tocopheryl polyethylene glycol succinate (TPGS). These formulations have shown improved solubility, permeability, and oral bioavailability. [, , , ]
      • β-cyclodextrin Complexation: Complexation with β-cyclodextrin significantly increased its solubility in water, thereby enhancing its enzymatic hydrolysis rate. []
    • Dry Powder Inhalant: For targeted lung cancer treatment, researchers have developed a dry powder inhalant formulation of this compound. []

    ANone: The provided scientific research papers primarily focus on the pharmacological aspects of this compound and don't provide information on SHE (Safety, Health, and Environment) regulations.

    ANone: this compound exhibits distinct pharmacokinetic properties compared to its precursor, Icariin.

    • Absorption: this compound, being a monoglycoside, demonstrates better absorption in the intestines compared to its diglycoside and triglycoside counterparts. []
    • Metabolism: Studies utilizing rat intestinal enzyme and intestinal flora models have shown that this compound undergoes metabolism, although at a slower rate compared to other prenylated flavonoids. The primary metabolic pathway involves hydrolysis. [, ]
    • Intestinal Hydrolysis: Lactase phlorizin hydrolase (LPH), an intestinal enzyme, plays a crucial role in the hydrolysis of prenylated flavonoids, including this compound. This hydrolysis process significantly influences their absorption and subsequent pharmacological effects. []

    ANone: this compound has demonstrated promising anti-tumor activity both in vitro and in vivo:

    • In vitro studies:
      • Anti-proliferative Effects: Showed significant inhibition of cell proliferation in various cancer cell lines, including ovarian cancer, glioma, pancreatic cancer, and non-small cell lung cancer. [, , , , , ]
      • Apoptosis Induction: Induced apoptosis in glioma and pancreatic cancer cells via modulation of specific signaling pathways. [, ]
    • In vivo studies:
      • Tumor Growth Inhibition: Significantly inhibited tumor growth in xenograft mouse models of glioma and non-small cell lung cancer. [, , ]
      • Anti-angiogenic Effects: Impaired tumor angiogenesis in a multiple myeloma xenograft model. []
      • Bone Loss Prevention: Prevented ovariectomy-induced bone loss in mice, suggesting its potential for treating osteoporosis. []

    ANone: While this compound exhibits promising therapeutic potential, some studies suggest potential hepatotoxicity associated with Herba Epimedii, its source.

    • Cytotoxicity Studies: this compound, especially at higher concentrations, displayed a more pronounced cytotoxic effect on human liver cell lines (HL-7702 and HepG2) compared to other related compounds. []
    • Metabolic Activation: Interestingly, research indicates that the metabolites of this compound, formed after incubation with liver microsomes, exhibited altered apoptotic activity compared to the parent compound. This suggests the potential for metabolic activation or detoxification depending on the specific metabolic pathways involved. []

    ANone: Due to its poor solubility and bioavailability, researchers have investigated drug delivery systems for this compound:

    • Hyaluronic Acid Modification: Modification of mixed micelles with hyaluronic acid enhanced the targeted delivery of this compound to A549 lung cancer cells, resulting in improved cellular uptake and antitumor efficacy. []
    • Dry Powder Inhalant: This formulation allows for direct delivery to the lungs, potentially enhancing its efficacy against lung cancer while minimizing systemic side effects. []

    ANone: this compound research is deeply rooted in the long history of Herba Epimedii use in traditional Chinese medicine.

    • Traditional Uses: Herba Epimedii has been used for centuries to address various ailments, including sexual dysfunction and bone-related issues. []
    • Modern Research Focus: Modern research has shifted towards understanding the specific bioactive components of Herba Epimedii, like this compound, and elucidating their mechanisms of action. [, ]

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